Comparative In Vitro Potency: PDE5-IN-9 vs. PDE5-IN-3 and Vardenafil
PDE5-IN-9 exhibits an in vitro PDE5 inhibitory IC50 of 11.2 μM . This places it in a distinct potency class from high-affinity PDE5 inhibitors. For direct comparison, another research-grade PDE5 inhibitor, PDE5-IN-3, demonstrates an IC50 of 1.57 nM , making it approximately 7,100-fold more potent. Furthermore, the clinically approved inhibitor vardenafil has a reported IC50 of 0.091 nM [1], which is approximately 123,000-fold more potent than PDE5-IN-9.
| Evidence Dimension | PDE5 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 11.2 μM (11,200 nM) |
| Comparator Or Baseline | PDE5-IN-3: 1.57 nM; Vardenafil: 0.091 nM |
| Quantified Difference | ~7,100-fold less potent vs. PDE5-IN-3; ~123,000-fold less potent vs. vardenafil |
| Conditions | In vitro enzyme inhibition assays. |
Why This Matters
This confirms PDE5-IN-9 as a low-potency, micromolar PDE5 inhibitor, making it a distinct and valuable tool for experiments where target saturation with a nanomolar inhibitor is undesirable, such as studying partial inhibition, slow-binding kinetics, or as a less potent control.
- [1] Blount MA, et al. Binding of Tritiated Sildenafil, Tadalafil, or Vardenafil to the Phosphodiesterase-5 Catalytic Site Displays Potency, Specificity, Heterogeneity, and cGMP Stimulation. Mol Pharmacol. 2004 Jul;66(1):144-52. View Source
